![molecular formula C10H6BrN3O3S B11025152 2-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide CAS No. 69819-43-8](/img/structure/B11025152.png)
2-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide
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Overview
Description
2-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that features a benzamide moiety substituted with a bromine atom and a 5-nitro-1,3-thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of 5-nitro-1,3-thiazole: This can be achieved by nitration of 1,3-thiazole using a mixture of concentrated nitric acid and sulfuric acid.
Bromination of Benzamide: Benzamide is brominated using bromine in the presence of a suitable catalyst, such as iron(III) bromide.
Coupling Reaction: The final step involves coupling the brominated benzamide with the 5-nitro-1,3-thiazole. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the benzamide moiety can undergo nucleophilic substitution reactions.
Reduction Reactions: The nitro group in the thiazole ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The thiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Hydrogen peroxide in acetic acid.
Major Products
Substitution: Formation of methoxy-substituted benzamide derivatives.
Reduction: Formation of 2-amino-N-(5-amino-1,3-thiazol-2-yl)benzamide.
Oxidation: Formation of sulfoxide or sulfone derivatives of the thiazole ring.
Scientific Research Applications
Antimicrobial Applications
The compound exhibits promising antimicrobial properties , making it a candidate for developing new antimicrobial agents. Research indicates that its structural components allow it to interact with specific molecular targets within bacterial cells, potentially leading to cytotoxic effects. The nitro group can undergo bioreduction, forming reactive intermediates that enhance its antibacterial activity .
Case Study: Antimicrobial Efficacy
A study evaluating various thiazole derivatives demonstrated that compounds similar to 2-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide showed effective Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria. For instance:
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | TBD | TBD |
Thiazole Derivative A | 1.95–3.91 | Micrococcus luteus |
Thiazole Derivative B | 4.01–4.23 | Aspergillus niger |
These findings suggest that the compound could be optimized for enhanced antimicrobial activity through structural modifications .
Anticancer Applications
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a valuable candidate for further development in cancer therapeutics.
Case Study: Anticancer Activity
In vitro studies have shown that the compound demonstrates significant cytotoxicity against various cancer cell lines. For example:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HCT116 (Colorectal carcinoma) | TBD |
Standard Drug (e.g., 5-FU) | HCT116 (Colorectal carcinoma) | 9.99 |
These results indicate that the compound may exhibit greater selectivity towards cancer cells compared to normal cells, suggesting its potential as a safer alternative for anticancer treatment .
Mechanism of Action
The mechanism by which 2-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The nitro group could be reduced within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(5-nitro-1,3-thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.
2-bromo-N-(5-amino-1,3-thiazol-2-yl)benzamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of 2-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a bromine atom and a nitro group on the thiazole ring makes it a valuable intermediate for further chemical modifications and applications.
Biological Activity
2-Bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure features both bromine and nitro groups attached to a thiazole moiety, which are believed to contribute significantly to its biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C10H8BrN3O2S, with a molecular weight of approximately 328.14 g/mol. The presence of the nitro group at the 5-position of the thiazole ring is particularly significant for its biological activity.
The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates that may lead to cytotoxic effects. Additionally, the thiazole ring's structure allows it to potentially inhibit specific enzymes involved in critical cellular processes .
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. The presence of the nitro group enhances its effectiveness against various bacterial strains. Studies have shown that compounds with similar structures often exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Compound Name | MIC (μM) | Activity |
---|---|---|
This compound | TBD | Antimicrobial |
Ciprofloxacin | 0.30 | Standard antibiotic |
Nitrothiazole derivatives | Varies | Antimicrobial |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Its cytotoxic effects have been demonstrated against several cancer cell lines, with IC50 values indicating significant activity. The structural features of this compound suggest that it may interfere with cancer cell proliferation through multiple mechanisms .
Cell Line | IC50 (µg/mL) | Reference |
---|---|---|
A-431 (human epidermoid carcinoma) | < 10 | |
Jurkat (human leukemia) | < 10 | |
U251 (human glioblastoma) | TBD |
Case Studies
Several studies have investigated the biological activity of related compounds and their implications for drug development:
- Antitumor Agents : A study highlighted the importance of structural modifications in thiazole derivatives for enhancing anticancer activity. The presence of specific functional groups was correlated with increased cytotoxicity against various cancer cell lines .
- Antimicrobial Efficacy : Another investigation focused on nitro compounds similar to this compound, demonstrating their effectiveness against Mycobacterium tuberculosis and other pathogens . The presence of the nitro group was essential for maintaining high levels of activity.
Properties
CAS No. |
69819-43-8 |
---|---|
Molecular Formula |
C10H6BrN3O3S |
Molecular Weight |
328.14 g/mol |
IUPAC Name |
2-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H6BrN3O3S/c11-7-4-2-1-3-6(7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,(H,12,13,15) |
InChI Key |
NPTZSEVMQXDFAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])Br |
solubility |
41.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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